molecular formula C16H31BrO2 B097334 2-Bromohexadecanoic acid CAS No. 18263-25-7

2-Bromohexadecanoic acid

Cat. No.: B097334
CAS No.: 18263-25-7
M. Wt: 335.32 g/mol
InChI Key: DPRAYRYQQAXQPE-UHFFFAOYSA-N
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Description

2-Bromohexadecanoic acid, also known as 2-bromopalmitic acid, is a brominated fatty acid derivative. It is a synthetic compound widely used in biochemical research due to its ability to inhibit palmitoylation, a post-translational modification of proteins. This compound has a molecular formula of C16H31BrO2 and a molecular weight of 335.32 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromohexadecanoic acid can be synthesized through the bromination of hexadecanoic acid (palmitic acid). The typical synthetic route involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: 2-Bromohexadecanoic acid undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom in this compound can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of various derivatives.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of hexadecanoic acid.

    Esterification Reactions: this compound can react with alcohols in the presence of acid catalysts to form esters.

Common Reagents and Conditions:

Major Products:

    Substitution: Various substituted hexadecanoic acid derivatives.

    Reduction: Hexadecanoic acid.

    Esterification: Hexadecanoic acid esters.

Scientific Research Applications

2-Bromohexadecanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce bromine atoms into fatty acid chains.

    Biology: Acts as an inhibitor of protein palmitoylation, a process critical for the function of many proteins involved in cell signaling and membrane association.

    Medicine: Investigated for its potential to modulate protein functions in various diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized in the synthesis of surfactants, lubricants, and other industrial chemicals.

Comparison with Similar Compounds

    Hexadecanoic Acid (Palmitic Acid): The parent compound, lacks the bromine atom and does not inhibit palmitoylation.

    2-Chlorohexadecanoic Acid: Similar structure but with a chlorine atom instead of bromine, also used in biochemical studies.

    2-Iodohexadecanoic Acid: Contains an iodine atom, used for similar purposes but with different reactivity and potency.

Uniqueness: 2-Bromohexadecanoic acid is unique due to its specific inhibition of palmitoylation, making it a valuable tool in studying the role of this modification in various biological processes. Its bromine atom provides distinct reactivity compared to other halogenated derivatives, offering unique insights into enzyme inhibition and protein modification.

Properties

IUPAC Name

2-bromohexadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31BrO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(17)16(18)19/h15H,2-14H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPRAYRYQQAXQPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0037734
Record name 2-Bromohexadecanoic acid
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Molecular Weight

335.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18263-25-7
Record name 2-Bromohexadecanoic acid
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Record name 2-Bromopalmitate
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Record name 2-Bromohexadecanoic acid
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Record name Hexadecanoic acid, 2-bromo-
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Record name 2-Bromohexadecanoic acid
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Record name 2-bromopalmitic acid
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Record name 2-BROMOPALMITIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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